Target Engagement: PrCP Inhibition Potency Contextualized Against a Class-Leading Inhibitor
The specific PrCP IC50 value for 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine (referred to as Piperidinyl pyrazole derivative 3 or PMID28699813-Compound-B) is not publicly available. This prevents a direct quantitative comparison. However, its target class is validated by a structurally distinct, potent PrCP inhibitor, Sigma-Aldrich's 'PrCP Inhibitor' (a dichlorobenzimidazolopyrrolidinamide). This commercial inhibitor demonstrates an IC50 of 1 nM against PrCP and high selectivity over a panel of closely related proteases . The absence of such characterization for the target compound is a critical data gap that any procurement or research decision must acknowledge.
| Evidence Dimension | PrCP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Sigma-Aldrich PrCP Inhibitor (dichlorobenzimidazolopyrrolidinamide) IC50: 1 nM |
| Quantified Difference | Cannot be calculated; no data for target compound. |
| Conditions | In vitro PrCP enzymatic assay, IC50 values reported in the absence/presence of 1% mouse serum albumin . |
Why This Matters
Procurement of the target compound for PrCP assays introduces unknown potency and selectivity risks, as validated class-leading inhibitors have low nanomolar potency that may not be replicated.
